4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(4-tert-butylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWYWXQCCEXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a broad range of pharmacological applications and bind with high affinity to multiple receptors.
Mode of Action
It’s worth noting that pyrimidine derivatives are often involved in suzuki–miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, where palladium is oxidized through its donation of electrons to form a new palladium-carbon bond, and transmetalation, where organic groups are transferred from boron to palladium.
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it has been observed to interact with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This interaction is crucial for its role in organic synthesis and drug development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can exhibit neuroprotective and anti-inflammatory properties by modulating the expression of specific genes and proteins involved in these pathways. This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. This binding can result in changes in the expression of genes involved in various biochemical pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of similar compounds can vary, affecting their efficacy and potency over time. Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular functions, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammation. At higher doses, it may cause toxic or adverse effects. Studies on similar compounds have shown threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher doses. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can affect the compound’s concentration at target sites, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular functions.
Biological Activity
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Pyrimidine derivatives, including this compound, exhibit their biological effects primarily through interactions with various molecular targets. The mechanisms include:
- Enzyme Inhibition : Many pyrimidines inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes and protein kinases .
- Cell Signaling Modulation : These compounds can modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
- Gene Expression Alteration : Pyrimidines can influence gene expression through various transcription factors, impacting cellular responses to stress and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. One study reported that certain pyrimidines exhibited IC50 values in the nanomolar range against human breast cancer cell lines (e.g., MDA-MB-231), indicating strong anticancer activity .
- Mechanisms : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, alongside inhibition of key signaling pathways such as EGFR .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidines are well-documented:
- COX Inhibition : Pyrimidine derivatives have been shown to inhibit COX-2 activity effectively. For example, specific compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Animal Models : In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects of certain pyrimidines, showcasing their potential as therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of pyrimidines have also been explored:
- Broad-Spectrum Activity : Some derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This broad-spectrum efficacy suggests potential applications in treating infections .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of pyrimidine derivatives is crucial for their therapeutic application. Factors influencing their bioavailability include:
- Absorption and Distribution : The presence of substituents like tert-butyl groups can enhance lipophilicity, improving absorption rates.
- Metabolism : Understanding metabolic pathways is essential for predicting efficacy and toxicity profiles.
Future Directions
Research on this compound is still emerging. Future studies should focus on:
- Detailed Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in its biological activities.
- Clinical Trials : Evaluation in clinical settings to assess therapeutic efficacy and safety.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization, facilitating the creation of more complex molecules that are crucial in pharmaceuticals and agrochemicals. The compound can be modified through various reactions, including nucleophilic substitutions and coupling reactions, to yield derivatives with enhanced biological activity.
Synthesis Methods
The synthesis typically involves the bromination of 6-(4-(tert-butyl)phenyl)pyrimidine using reagents such as bromine or N-bromosuccinimide (NBS). The reaction is often conducted under mild conditions, which helps preserve sensitive functional groups present in the substrate.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Bromine/NBS | Room temperature | High |
| Suzuki-Miyaura Coupling | Aryl boronic acid | Inert atmosphere, mild base | Moderate to High |
Biological Applications
Pharmacological Potential
Research into the biological applications of this compound indicates its potential as a precursor for biologically active compounds. These derivatives may function as enzyme inhibitors or receptor antagonists, making them candidates for drug development aimed at treating various diseases, including cancer and infectious diseases. Pyrimidine derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activities, highlighting their therapeutic potential.
Case Studies and Research Findings
- Anticancer Activity: Some studies have indicated that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects: Other investigations suggest that certain derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals, including dyes and polymers. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex materials used in coatings and plastics.
Regulatory and Safety Considerations
While exploring the applications of this compound, it is essential to consider safety and regulatory aspects. The compound's handling requires adherence to safety protocols due to potential skin and eye irritations associated with brominated compounds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent variations:
Key Observations :
- Substituent Position : The position of bromine (4 vs. 5 or 6) significantly alters reactivity. For example, 4-bromo derivatives are more reactive in Suzuki-Miyaura cross-coupling reactions compared to 5-bromo isomers due to electronic effects .
- Biological Relevance : Brominated pyrimidines with electron-withdrawing groups (e.g., CF3 in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine) exhibit enhanced bioactivity in agrochemicals, whereas tert-butyl groups may improve metabolic stability in drug candidates .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine typically involves:
- Formation of the pyrimidine ring system.
- Introduction of the 4-bromo substituent on the pyrimidine ring.
- Installation of the 6-(4-(tert-butyl)phenyl) group via cross-coupling reactions such as Suzuki-Miyaura coupling.
This approach leverages the reactivity of halogenated pyrimidines and boronic acid/ester derivatives of the 4-(tert-butyl)phenyl moiety.
Suzuki-Miyaura Cross-Coupling Method
A widely used and efficient method for preparing this compound involves palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated pyrimidine and a boronic ester of the 4-(tert-butyl)phenyl group.
- Catalyst: PdXPhosG2 (a palladium complex with XPhos ligand) at approximately 1–2 mol% loading.
- Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3).
- Solvent: Mixture of 1,4-dioxane and water.
- Temperature: Around 80 °C.
- Time: Initial coupling for 4 hours followed by further reaction with ammonium formate for 16 hours at room temperature to complete the process.
- Combine aryl halide (e.g., 4-bromo-6-chloropyrimidine) with the boronic ester of tert-butylphenyl in the presence of Pd catalyst and base.
- Stir under inert atmosphere at elevated temperature.
- Work-up involves extraction with ethyl acetate, washing with water and brine, drying, and concentration.
- Purification is performed by flash column chromatography.
Stepwise Synthesis via Pyrimidine Intermediates
An alternative approach involves multi-step synthesis starting from commercially available methyl 2-(4-bromophenyl)acetate, proceeding through intermediates such as dimethyl 2-(4-bromophenyl) malonate and 5-(4-bromophenyl)pyrimidine-4,6-diol, then chlorination to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can be further functionalized.
| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dimethyl 2-(4-bromophenyl) malonate | Sodium hydride, THF, dimethyl carbonate, 25-27 °C, 15 h | 72.3 | Formation of malonate derivative by alkylation and carbonate addition |
| 2 | 5-(4-Bromophenyl)pyrimidine-4,6-diol | Sodium methoxide in methanol, formamidine acetate, 40 °C, 3.5 h | 84.4 | Cyclization to dihydroxy pyrimidine |
| 3 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phosphorus oxychloride (POCl3), reflux 8 h | 86.5 | Chlorination of diol to dichloropyrimidine |
This route yields the key intermediate 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can be further modified to introduce the tert-butylphenyl group at the 6-position via palladium-catalyzed cross-coupling.
Detailed Reaction Conditions and Analysis
| Parameter | Details |
|---|---|
| Starting Material | Methyl 2-(4-bromophenyl)acetate (commercially available) |
| Base for Malonate Formation | Sodium hydride (NaH) in THF |
| Cyclization Agent | Formamidine acetate in methanol with sodium methoxide |
| Chlorinating Agent | Phosphorus oxychloride (POCl3) |
| Cross-Coupling Catalyst | PdXPhosG2 or Pd/C with XPhos ligand |
| Solvent for Coupling | 1,4-Dioxane and water mixture |
| Temperature for Coupling | 80 °C for 4 h, then room temp for 16 h with ammonium formate |
| Purification | Flash column chromatography, recrystallization |
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Suzuki-Miyaura coupling | 4-bromo-6-chloropyrimidine + tert-butylphenyl boronic ester, Pd catalyst | Cross-coupling | Up to 99% | High yield, mild conditions, scalable | Requires boronic ester synthesis |
| Multi-step synthesis via malonate and diol intermediates | Methyl 2-(4-bromophenyl)acetate, NaH, formamidine acetate, POCl3 | Alkylation, cyclization, chlorination | Overall ~52.8% (3-step) | Uses commercially available starting materials | Multi-step, longer time |
Research Findings and Optimization Notes
- The Suzuki-Miyaura coupling method is preferred for its efficiency and high yields, especially when using optimized palladium catalysts like PdXPhosG2.
- The multi-step route provides access to key intermediates that can be diversified for further functionalization.
- Reaction conditions such as temperature, solvent ratios, and catalyst loading have been optimized to maximize yield and purity.
- Purification by flash chromatography and recrystallization ensures high-quality final products suitable for further pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
